molecular formula C19H19NO2 B5807291 N,N-diallyl-2-phenoxybenzamide

N,N-diallyl-2-phenoxybenzamide

Cat. No. B5807291
M. Wt: 293.4 g/mol
InChI Key: XTQGDVSQTQCPMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-2-phenoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 311.40 g/mol.

Scientific Research Applications

N,N-diallyl-2-phenoxybenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an antibacterial and antifungal agent. In materials science, it has been used as a monomer in the synthesis of polymers with unique properties. In environmental science, it has been investigated as a potential adsorbent for the removal of heavy metals from water.

Mechanism of Action

The mechanism of action of N,N-diallyl-2-phenoxybenzamide is not fully understood. However, it is believed to exert its biological effects by interacting with specific cellular targets. In cancer cells, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. In bacteria and fungi, it has been shown to disrupt the integrity of the cell membrane, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In bacteria and fungi, it has been shown to inhibit the growth and proliferation of these organisms. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N-diallyl-2-phenoxybenzamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on N,N-diallyl-2-phenoxybenzamide. One area of interest is its potential use as a therapeutic agent for cancer and infectious diseases. Further studies are needed to elucidate its mechanism of action and optimize its efficacy and safety. Another area of interest is its use in materials science, where it has shown promising properties as a monomer for the synthesis of polymers with unique properties. Additionally, its potential use as an adsorbent for the removal of heavy metals from water requires further investigation.

Synthesis Methods

The synthesis of N,N-diallyl-2-phenoxybenzamide involves the reaction of 2-phenoxybenzoic acid with thionyl chloride to form 2-phenoxybenzoyl chloride. This intermediate is then reacted with N,N-diallylamine in the presence of triethylamine to obtain this compound. The overall process is efficient and yields high purity products.

properties

IUPAC Name

2-phenoxy-N,N-bis(prop-2-enyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-3-14-20(15-4-2)19(21)17-12-8-9-13-18(17)22-16-10-6-5-7-11-16/h3-13H,1-2,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQGDVSQTQCPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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